molecular formula C13H7Cl3O2 B6331720 2-Hydroxy-3,5,4'-trichlorobenzophenone CAS No. 99585-50-9

2-Hydroxy-3,5,4'-trichlorobenzophenone

Cat. No.: B6331720
CAS No.: 99585-50-9
M. Wt: 301.5 g/mol
InChI Key: MMGDNSZERDNXDF-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5,4’-trichlorobenzophenone is a chemical compound with the empirical formula C13H7Cl3O2 and a molecular weight of 301.55 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Hydroxy-3,5,4’-trichlorobenzophenone typically involves the reaction of 2,4,6-trichlorophenol with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The industrial production methods for this compound are similar, involving large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-3,5,4’-trichlorobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-3,5,4’-trichlorobenzophenone is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5,4’-trichlorobenzophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Hydroxy-3,5,4’-trichlorobenzophenone can be compared with other similar compounds such as:

  • 2,4,6-Trichlorobenzophenone
  • 2-Hydroxy-2’,3,5-trichlorobenzophenone
  • 2-Hydroxy-3,4,4’,5’-tetramethoxychalcone

These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of 2-Hydroxy-3,5,4’-trichlorobenzophenone lies in its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct reactivity and functionality .

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-3-1-7(2-4-8)12(17)10-5-9(15)6-11(16)13(10)18/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGDNSZERDNXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271049
Record name Benzophenone, 3,4′,5-trichloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-50-9
Record name Benzophenone, 3,4′,5-trichloro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, 3,4′,5-trichloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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